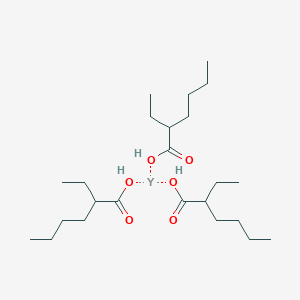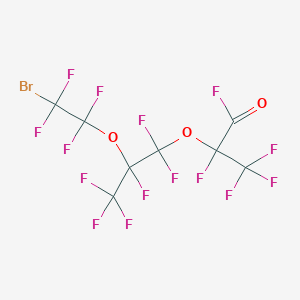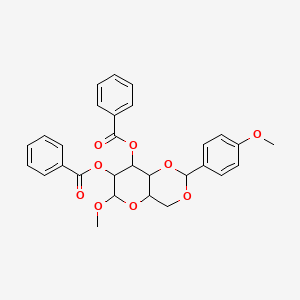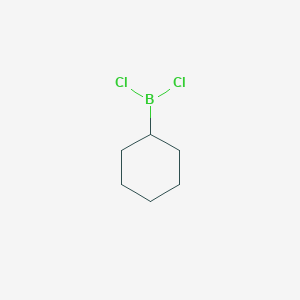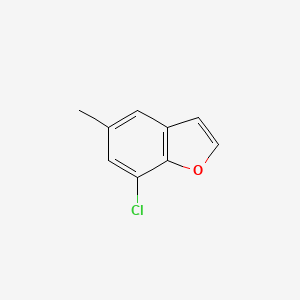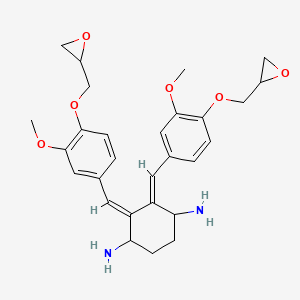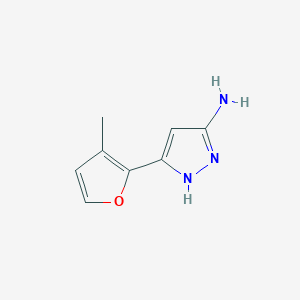
2,3,3,3-Tetrafluoropropanal hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,3-Tetrafluoropropanal hydrate is a fluorinated organic compound with the molecular formula C3H4F4O2. It is a hydrate form of 2,3,3,3-tetrafluoropropanal, which is a fluorinated aldehyde.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,3,3,3-tetrafluoropropanal hydrate typically involves the fluorination of propanal derivatives. One common method is the chlorofluorination reaction, where propane or propene is used as a raw material. The reaction involves introducing the raw material and a gas mixture of hydrogen fluoride and chlorine into a reactor in the presence of a gamma ferric iron compound load-type catalyst. The reaction conditions include a temperature range of 400°C to 500°C and a contact time of 10 to 60 seconds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction products are subjected to washing and alkali washing to remove impurities such as hydrogen chloride and excess hydrogen fluoride .
化学反応の分析
Types of Reactions
2,3,3,3-Tetrafluoropropanal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorine (Cl2) or bromine (Br2) can be used for halogen substitution reactions.
Major Products Formed
Oxidation: Formation of tetrafluoropropanoic acid.
Reduction: Formation of tetrafluoropropanol.
Substitution: Formation of various halogenated derivatives.
科学的研究の応用
2,3,3,3-Tetrafluoropropanal hydrate has several scientific research applications:
作用機序
The mechanism of action of 2,3,3,3-tetrafluoropropanal hydrate involves its interaction with various molecular targets and pathways. The compound’s fluorinated nature allows it to participate in unique chemical reactions, influencing the reactivity and stability of other molecules. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
2,2,3,3-Tetrafluoropropanal hydrate: Another fluorinated aldehyde with similar properties but different structural arrangement.
2,3,3,3-Tetrafluoropropene: A related compound used as a refrigerant and in other industrial applications.
Uniqueness
2,3,3,3-Tetrafluoropropanal hydrate is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Its hydrate form also adds to its stability and reactivity, making it valuable in various applications .
特性
分子式 |
C3H4F4O2 |
|---|---|
分子量 |
148.06 g/mol |
IUPAC名 |
2,3,3,3-tetrafluoropropanal;hydrate |
InChI |
InChI=1S/C3H2F4O.H2O/c4-2(1-8)3(5,6)7;/h1-2H;1H2 |
InChIキー |
CSXZIZDBFOCFTM-UHFFFAOYSA-N |
正規SMILES |
C(=O)C(C(F)(F)F)F.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


